molecular formula C9H13N5 B13062245 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13062245
M. Wt: 191.23 g/mol
InChI Key: DGABDGAVGIUBOF-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring is another five-membered ring with two adjacent nitrogen atoms. The combination of these rings in a single molecule provides unique properties that make this compound valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the imidazole and pyrazole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the pyrazole moiety.

    1H-pyrazole-3-amine: Contains the pyrazole ring but lacks the imidazole moiety.

    2-(1H-imidazol-1-yl)ethanol: Similar structure with an ethanol group instead of the pyrazole ring.

Uniqueness: 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(1-methylimidazol-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-13-7-4-11-9(13)3-6-14-5-2-8(10)12-14/h2,4-5,7H,3,6H2,1H3,(H2,10,12)

InChI Key

DGABDGAVGIUBOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCN2C=CC(=N2)N

Origin of Product

United States

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